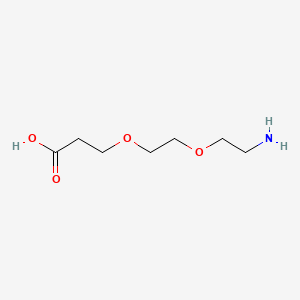

Amino-PEG2-C2-acid

Beschreibung

Eigenschaften

IUPAC Name |

3-[2-(2-aminoethoxy)ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO4/c8-2-4-12-6-5-11-3-1-7(9)10/h1-6,8H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEZXLFKSYRODPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

196936-04-6 | |

| Record name | Polyethylene glycol 2-aminoethyl 2-carboxyethyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=196936-04-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID401216018 | |

| Record name | Polyethylene glycol 2-aminoethyl 2-carboxyethyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401216018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

196936-04-6 | |

| Record name | Polyethylene glycol 2-aminoethyl 2-carboxyethyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401216018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Versatile Role of Amino-PEG2-C2-acid in Modern Bioconjugation and Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Amino-PEG2-C2-acid, a heterobifunctional linker, is emerging as a critical tool in the fields of bioconjugation, drug delivery, and proteomics. Its distinct chemical architecture, featuring a terminal primary amine and a carboxylic acid separated by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, offers a unique combination of reactivity, solubility, and biocompatibility. This guide provides a comprehensive overview of the applications of this compound in research, with a focus on its role in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Core Properties and Applications

This compound, with the chemical formula C7H15NO4 and a molecular weight of 177.20 g/mol , is characterized by its bifunctional nature. The primary amine group is reactive towards activated esters, such as N-hydroxysuccinimide (NHS) esters, and carbonyls, while the terminal carboxylic acid can be coupled to primary amines using activating agents like EDC or HATU to form stable amide bonds.[1][2] The presence of the two-unit PEG spacer enhances the aqueous solubility of the molecule and any conjugate it is incorporated into, which can improve the pharmacokinetic properties of therapeutic agents.[2]

The principal applications of this compound in research include:

-

Antibody-Drug Conjugates (ADCs): It serves as a cleavable linker for attaching potent cytotoxic drugs to monoclonal antibodies, enabling targeted delivery to cancer cells.[1]

-

Proteolysis Targeting Chimeras (PROTACs): This linker is utilized in the synthesis of PROTACs, which are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation.[1]

-

Bioconjugation and Labeling: It can be used to conjugate proteins, peptides, and other biomolecules for various research, diagnostic, and therapeutic purposes.[2]

-

Surface Modification: The linker can be used to modify surfaces to enhance biocompatibility and introduce reactive groups for further functionalization.[2]

Quantitative Data Summary

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C7H15NO4 | [1] |

| Molecular Weight | 177.20 g/mol | [1] |

| CAS Number | 791028-27-8 | [1] |

| Appearance | White to off-white solid | [1] |

| Solubility | Soluble in water, DMSO, DMF | [1] |

Table 2: Illustrative Quantitative Data for an ADC Synthesized with this compound

| Parameter | Description | Value |

| Drug-to-Antibody Ratio (DAR) | Average number of drug molecules conjugated per antibody. | 3.8 |

| In Vitro Cytotoxicity (IC50) | Concentration of ADC that inhibits 50% of cancer cell growth. | 1.5 nM |

| Plasma Stability (t1/2) | Half-life of the ADC in plasma. | 120 hours |

Table 3: Illustrative Quantitative Data for a PROTAC Synthesized with this compound

| Parameter | Description | Value |

| Degradation Concentration 50 (DC50) | Concentration of PROTAC that induces 50% degradation of the target protein. | 25 nM |

| Maximum Degradation (Dmax) | Maximum percentage of target protein degradation achieved. | >90% |

| Cellular Permeability (Papp) | Rate of passage of the PROTAC across a cell monolayer. | 1.2 x 10^-6 cm/s |

Key Experimental Protocols

This section provides detailed methodologies for the use of this compound in the synthesis of ADCs and PROTACs. These protocols are based on general bioconjugation techniques and are intended to serve as a guide for researchers.

Protocol 1: Synthesis of an Antibody-Drug Conjugate (ADC) Intermediate

This protocol describes the conjugation of a drug molecule containing a primary amine to the carboxylic acid terminus of this compound, followed by activation of the linker's amine group for subsequent antibody conjugation.

Materials:

-

This compound

-

Amine-containing cytotoxic drug

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diisopropylethylamine (DIPEA)

-

Boc Anhydride (Boc2O)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (B86663)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Protection of the Amino Group:

-

Dissolve this compound (1 eq) in a mixture of DCM and water.

-

Add Boc Anhydride (1.2 eq) and DIPEA (2 eq).

-

Stir the reaction at room temperature for 4 hours.

-

Extract the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting Boc-protected linker by silica gel chromatography.

-

-

Coupling to the Cytotoxic Drug:

-

Dissolve the Boc-protected linker (1 eq), the amine-containing cytotoxic drug (1.1 eq), EDC (1.2 eq), and NHS (1.2 eq) in anhydrous DMF.

-

Stir the reaction under a nitrogen atmosphere at room temperature for 16 hours.

-

Dilute the reaction mixture with ethyl acetate (B1210297) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the resulting Boc-protected drug-linker conjugate by silica gel chromatography.

-

-

Deprotection of the Amino Group:

-

Dissolve the Boc-protected drug-linker conjugate in a 1:1 mixture of TFA and DCM.

-

Stir the reaction at room temperature for 1 hour.

-

Concentrate the reaction mixture under reduced pressure to yield the amine-deprotected drug-linker intermediate.

-

-

Activation of the Amino Group with an NHS Ester (for subsequent antibody conjugation):

-

The purified drug-linker intermediate with a free amine can then be conjugated to an antibody that has been functionalized with an NHS ester.

-

Protocol 2: General Synthesis of a PROTAC

This protocol outlines a general strategy for synthesizing a PROTAC using this compound to link a target protein ligand and an E3 ligase ligand.

Materials:

-

This compound

-

Target protein ligand with a carboxylic acid or amine functional group

-

E3 ligase ligand (e.g., pomalidomide) with a suitable functional group

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA

-

Anhydrous DMF

-

Reverse-phase HPLC for purification

Procedure:

-

Coupling of the first ligand to the linker:

-

If the first ligand has a carboxylic acid, it will be coupled to the amino group of this compound.

-

Dissolve the carboxylic acid-containing ligand (1 eq), this compound (1.1 eq), HATU (1.2 eq), and DIPEA (3 eq) in anhydrous DMF.

-

Stir at room temperature for 2 hours.

-

Monitor the reaction by LC-MS.

-

Purify the resulting ligand-linker intermediate by reverse-phase HPLC.

-

-

Coupling of the second ligand:

-

The second ligand (with an amine group) is then coupled to the free carboxylic acid of the ligand-linker intermediate.

-

Dissolve the ligand-linker intermediate (1 eq), the amine-containing second ligand (1.1 eq), HATU (1.2 eq), and DIPEA (3 eq) in anhydrous DMF.

-

Stir at room temperature for 2 hours.

-

Monitor the reaction by LC-MS.

-

-

Purification:

-

Purify the final PROTAC molecule by reverse-phase HPLC.

-

Visualizing Workflows and Mechanisms

The following diagrams, created using the DOT language for Graphviz, illustrate the general workflow for synthesizing an ADC and a PROTAC using this compound, as well as the mechanism of action for a PROTAC.

Caption: General workflow for synthesizing an Antibody-Drug Conjugate (ADC) using this compound.

Caption: A representative workflow for the synthesis of a PROTAC molecule.

Caption: The mechanism of action for PROTAC-mediated protein degradation.

References

An In-depth Technical Guide to Amino-PEG2-C2-acid: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amino-PEG2-C2-acid, systematically named 3-[2-(2-aminoethoxy)ethoxy]propanoic acid, is a heterobifunctional linker widely employed in the fields of bioconjugation, drug delivery, and proteomics. Its structure features a terminal primary amine and a terminal carboxylic acid, separated by a hydrophilic diethylene glycol (PEG2) spacer. This configuration allows for the covalent linkage of two different molecules, making it an invaluable tool in the construction of complex biomolecular architectures such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2]

The polyethylene (B3416737) glycol (PEG) chain is a critical component, imparting increased hydrophilicity to the linker and the resulting conjugate. This enhanced water solubility can mitigate aggregation, improve pharmacokinetic profiles, and reduce non-specific binding.[3] The defined, short length of the PEG2 spacer provides a precise and rigid connection between conjugated molecules, which is often crucial for maintaining the biological activity of the parent molecules. This guide provides a comprehensive overview of the physical and chemical characteristics of this compound, detailed experimental protocols for its use, and a discussion of its role in advanced therapeutic modalities.

Physical and Chemical Characteristics

The fundamental properties of this compound are summarized below. These characteristics are essential for its handling, reaction setup, and the purification of its conjugates.

| Property | Value | Reference(s) |

| Chemical Name | 3-[2-(2-aminoethoxy)ethoxy]propanoic acid | [4] |

| Synonyms | NH2-PEG2-COOH, Amine-PEG2-acid, H2N-PEG2-CH2CH2COOH | [4][5] |

| CAS Number | 791028-27-8 | [5] |

| Molecular Formula | C7H15NO4 | [4][5] |

| Molecular Weight | 177.20 g/mol | [4][6] |

| Appearance | White to off-white solid | [6][7] |

| Purity | Typically ≥95% | [5] |

| Solubility | Soluble in water, DMSO, DMF, and Methanol | [6][7] |

| Storage Conditions | Store at -20°C for long-term stability. Can be stored at 4°C for short periods. Keep desiccated. | [5] |

Spectroscopic Data

While specific, experimentally-derived spectra for this compound are not widely available in the public domain, the expected spectral characteristics can be inferred from its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethylene (B1197577) glycol protons and the propanoic acid moiety. The protons of the ethylene glycol units would appear as multiplets in the range of 3.5-3.8 ppm. The methylene (B1212753) protons adjacent to the amine and the carboxylic acid would have distinct chemical shifts. For instance, the CH2 group adjacent to the carboxylic acid would likely appear as a triplet around 2.5 ppm, and the CH2 group adjacent to the amine would be a triplet around 2.9-3.1 ppm.[8]

¹³C NMR: The carbon NMR spectrum would display distinct signals for each of the seven carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid would be the most downfield signal, typically in the range of 170-180 ppm. The carbons of the ethylene glycol units would resonate in the 60-70 ppm range. The carbons adjacent to the amine and the ether linkages would have characteristic chemical shifts.[9]

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups. A broad O-H stretch from the carboxylic acid is expected in the region of 2500-3300 cm⁻¹. A strong, sharp C=O stretch for the carboxylic acid carbonyl group would be prominent around 1700-1730 cm⁻¹. The N-H stretching of the primary amine would appear as a medium intensity band in the 3300-3500 cm⁻¹ region. The C-O-C ether linkages of the PEG spacer would show strong C-O stretching bands in the 1050-1150 cm⁻¹ range.[10][11][12]

Mass Spectrometry (MS)

The mass spectrum would show a molecular ion peak corresponding to the molecule's mass. For electrospray ionization (ESI) in positive mode, the [M+H]⁺ ion would be observed at an m/z of approximately 178.21. In negative mode ESI, the [M-H]⁻ ion would be detected at an m/z of approximately 176.19.

Experimental Protocols

This compound is a versatile linker for conjugating a molecule with a primary amine to a molecule with a carboxylic acid, or vice versa. The most common application involves the activation of its carboxylic acid group to react with a primary amine on a biomolecule (e.g., lysine (B10760008) residues on an antibody).

General Protocol for Amide Coupling to a Primary Amine

This protocol describes the conjugation of the carboxylic acid moiety of this compound to a primary amine-containing molecule (e.g., a protein, peptide, or small molecule) using EDC/NHS chemistry.

Materials:

-

This compound

-

Amine-containing molecule of interest

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC or EDAC)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS) for aqueous reactions

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-6.0

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Purification system (e.g., size-exclusion chromatography, dialysis, or preparative HPLC)

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10-50 mM).

-

Prepare a stock solution of the amine-containing molecule in an appropriate buffer (e.g., PBS for proteins).

-

Freshly prepare solutions of EDC and NHS (or sulfo-NHS) in the Activation Buffer or anhydrous solvent immediately before use.

-

-

Activation of Carboxylic Acid:

-

In a reaction vial, dissolve this compound in Activation Buffer (for aqueous reactions) or anhydrous DMF/DMSO (for organic reactions).

-

Add a 1.5 to 5-fold molar excess of EDC and NHS (or sulfo-NHS) over the this compound.

-

Incubate the mixture at room temperature for 15-30 minutes to form the NHS-ester intermediate.

-

-

Conjugation Reaction:

-

Add the amine-containing molecule to the activated this compound solution. A molar excess of the activated linker is typically used to drive the reaction to completion, with the ratio depending on the desired degree of labeling.

-

If the activation was performed in an organic solvent, the solvent may need to be removed under vacuum and the activated linker redissolved in a buffer compatible with the amine-containing molecule. For proteins, the pH of the reaction mixture should be adjusted to 7.2-8.0 with the Coupling Buffer.

-

Allow the reaction to proceed for 2 hours to overnight at room temperature or 4°C with gentle stirring.

-

-

Quenching the Reaction:

-

Add the Quenching Buffer to a final concentration of 10-50 mM to quench any unreacted NHS-ester.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification of the Conjugate:

-

Remove excess, unreacted linker and byproducts.

-

For protein conjugates, purification can be achieved by dialysis against PBS, or by size-exclusion chromatography (e.g., using a Sephadex G-25 column).[1]

-

For smaller molecule conjugates, purification is typically performed using preparative reverse-phase HPLC.[13]

-

-

Characterization:

-

Characterize the final conjugate using appropriate analytical techniques such as LC-MS to confirm the molecular weight, SDS-PAGE to assess protein conjugation, and UV-Vis spectroscopy to determine the degree of labeling if a chromophore is involved.

-

Applications in Drug Development

This compound is a key component in the development of sophisticated therapeutics like ADCs and PROTACs.

Antibody-Drug Conjugates (ADCs)

In ADCs, the linker connects a monoclonal antibody to a potent cytotoxic payload.[14] The properties of the linker are critical for the stability and efficacy of the ADC. This compound can be used to attach the payload to the antibody, often through lysine residues. The hydrophilic PEG spacer can help to maintain the solubility and stability of the ADC, especially with hydrophobic payloads, potentially leading to improved pharmacokinetics and a wider therapeutic window.[3]

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target.[15][16] The linker in a PROTAC is not just a spacer but plays a crucial role in the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.[17] The length, rigidity, and hydrophilicity of the linker, such as that provided by this compound, must be optimized to achieve efficient protein degradation.[18] The hydrophilic nature of the PEG component can enhance the solubility and cell permeability of the often large and hydrophobic PROTAC molecule.[16]

Visualizations

Experimental Workflow for ADC Synthesis

Caption: Workflow for the synthesis of an Antibody-Drug Conjugate (ADC).

Mechanism of PROTAC-Mediated Protein Degradation

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. labinsights.nl [labinsights.nl]

- 4. Polyethylene glycol 2-aminoethyl 2-carboxyethyl ether | C7H15NO4 | CID 14462391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Amino-PEG2-acid, 791028-27-8 | BroadPharm [broadpharm.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. Amino-PEG2-acid - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 8. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. 13C nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propionic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. IR Absorption Table [webspectra.chem.ucla.edu]

- 13. researchgate.net [researchgate.net]

- 14. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 15. benchchem.com [benchchem.com]

- 16. precisepeg.com [precisepeg.com]

- 17. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Amino-PEG2-C2-acid: Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Amino-PEG2-C2-acid, a bifunctional linker widely utilized in bioconjugation, drug delivery, and surface modification. This document details its physicochemical properties, outlines its primary applications, and provides detailed experimental protocols for its use.

Core Properties of this compound

This compound, also known as 3-[2-(2-aminoethoxy)ethoxy]propanoic acid, is a versatile crosslinking reagent. Its structure features a primary amine group and a terminal carboxylic acid, separated by a hydrophilic diethylene glycol (PEG2) spacer. This configuration imparts desirable characteristics for biological applications, including increased water solubility and reduced immunogenicity of the conjugated molecules.[1][2][3][4]

The key quantitative data for this compound are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C7H15NO4 | [4][5] |

| Molecular Weight | 177.20 g/mol | [4][5] |

| CAS Number | 791028-27-8 | [2][3][4][6] |

| Purity | Typically ≥95% | [2][4] |

| Appearance | White to off-white solid or oil | |

| Solubility | Soluble in water and most organic solvents | [3] |

Applications in Research and Drug Development

The bifunctional nature of this compound makes it a valuable tool in several advanced research areas:

-

Antibody-Drug Conjugates (ADCs): This linker is employed in the synthesis of ADCs, where it connects a monoclonal antibody to a cytotoxic payload.[6][7] The PEG spacer enhances the pharmacokinetic properties of the ADC, and the linker can be designed to be cleavable under specific physiological conditions.

-

PROTACs (Proteolysis Targeting Chimeras): this compound serves as a linker in the construction of PROTACs.[6][8] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker's length and flexibility are critical for the proper orientation of the two ligands and the formation of a stable ternary complex.

-

Bioconjugation: The amino and carboxyl groups allow for the straightforward conjugation of various biomolecules, including proteins, peptides, and nucleic acids.[1] This is useful for creating diagnostic reagents, targeted drug delivery systems, and other advanced biomaterials.

-

Surface Modification: The linker can be used to functionalize surfaces, such as nanoparticles and microarrays.[1][9] This modification can improve biocompatibility, reduce non-specific binding, and provide anchor points for the attachment of other molecules.[10][11][12]

Experimental Protocols

The following are detailed protocols for the use of this compound in common bioconjugation applications.

Amide Bond Formation via EDC/NHS Chemistry

This protocol describes the conjugation of the carboxylic acid group of this compound to a primary amine on a target molecule (e.g., a protein or another linker).

Materials:

-

This compound

-

Target molecule with a primary amine

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-6.0

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0

-

Quenching Buffer: 1 M Tris-HCl, pH 8.5, or 1 M hydroxylamine, pH 8.5

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10 mg/mL).

-

Dissolve the amine-containing target molecule in the Coupling Buffer to a desired concentration (e.g., 1-10 mg/mL).

-

Immediately before use, prepare solutions of EDC and NHS (or Sulfo-NHS) in the Activation Buffer.

-

-

Activation of Carboxylic Acid:

-

In a reaction tube, combine the this compound solution with a 1.5 to 2-fold molar excess of both EDC and NHS (or Sulfo-NHS) in the Activation Buffer.

-

Incubate the reaction for 15-30 minutes at room temperature to form the NHS ester.

-

-

Conjugation to the Target Molecule:

-

Add the activated this compound solution to the solution of the amine-containing target molecule. A 10- to 20-fold molar excess of the activated linker over the target molecule is recommended as a starting point.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.

-

-

Quenching of the Reaction:

-

Add the Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM.

-

Incubate for 15 minutes at room temperature to quench any unreacted NHS ester.

-

-

Purification:

-

Remove excess, unreacted linker and byproducts by dialysis, size-exclusion chromatography, or tangential flow filtration, using an appropriate buffer (e.g., PBS).

-

Conjugation of the Amine Group to a Carboxylic Acid

This protocol describes the reaction of the primary amine of this compound with a carboxyl-containing molecule.

Materials:

-

This compound

-

Target molecule with a carboxylic acid

-

EDC and NHS (or Sulfo-NHS)

-

Activation Buffer: 0.1 M MES, pH 4.7-6.0

-

Coupling Buffer: PBS, pH 7.2-8.0

Procedure:

-

Activation of the Target Molecule:

-

Dissolve the carboxyl-containing target molecule in the Activation Buffer.

-

Add a 1.5 to 2-fold molar excess of EDC and NHS (or Sulfo-NHS).

-

Incubate for 15-30 minutes at room temperature.

-

-

Conjugation:

-

Dissolve this compound in the Coupling Buffer.

-

Add the this compound solution to the activated target molecule solution. A 10- to 20-fold molar excess of the linker is a common starting point.

-

Incubate for 2 hours at room temperature or overnight at 4°C.

-

-

Purification:

-

Purify the conjugate using a suitable method as described in step 5 of Protocol 3.1.

-

Visualizing Workflows and Pathways

The following diagrams illustrate the key processes involving this compound.

Caption: General workflow for bioconjugation using this compound.

Caption: Signaling pathway of a PROTAC utilizing a linker like this compound.

References

- 1. Amino-PEG2-acid, CAS 791028-27-8 | AxisPharm [axispharm.com]

- 2. Amino-PEG2-acid, 791028-27-8, NH2-PEG2-COOH- Biopharma PEG [biochempeg.com]

- 3. lumiprobe.com [lumiprobe.com]

- 4. Amino-PEG2-acid, 791028-27-8 | BroadPharm [broadpharm.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 9. mdpi.com [mdpi.com]

- 10. Activating PEG host to enable spatially controlled surface functionalization of nanocarriers for biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Surface Functionalization with Polyethylene Glycol and Polyethyleneimine Improves the Performance of Graphene-Based Materials for Safe and Efficient Intracellular Delivery by Laser-Induced Photoporation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis and Purification of Amino-PEG2-C2-acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Amino-PEG2-C2-acid (3-[2-(2-aminoethoxy)ethoxy]propanoic acid), a valuable bifunctional linker used in bioconjugation, drug delivery, and the development of advanced therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This document details the synthetic pathway from commercially available starting materials, including the protection of the amino group, oxidation of the terminal alcohol, and subsequent deprotection and purification steps. Experimental protocols, quantitative data, and characterization details are provided to assist researchers in the successful production of this versatile molecule.

Overview of the Synthetic Strategy

The synthesis of this compound is a multi-step process that begins with the protection of the amino group of a commercially available PEGylated ethanolamine (B43304) derivative. This is followed by the oxidation of the terminal hydroxyl group to a carboxylic acid. The final step involves the removal of the protecting group to yield the desired product.

Caption: Overall synthetic workflow for this compound.

Synthesis of Boc-NH-PEG2-C2-acid

The first stage of the synthesis involves the oxidation of the commercially available starting material, tert-butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate (Boc-NH-PEG2-CH2CH2OH). This reaction converts the terminal primary alcohol into a carboxylic acid while the amine remains protected by the tert-butyloxycarbonyl (Boc) group. Several oxidation methods can be employed, with Jones oxidation and TEMPO-catalyzed oxidation being common choices.[1][2][3][4][5]

Experimental Protocol: TEMPO-catalyzed Oxidation

This method offers a milder alternative to chromium-based oxidants.

Materials:

-

tert-butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate (Boc-NH-PEG2-OH)

-

2,2,6,6-Tetramethylpiperidine 1-oxyl (TEMPO)

-

Sodium hypochlorite (B82951) (NaOCl) solution (e.g., household bleach)

-

Sodium bicarbonate (NaHCO3)

-

Sodium bromide (NaBr)

-

Dichloromethane (DCM)

-

Water (H2O)

-

Sodium sulfite (B76179) (Na2SO3)

-

Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na2SO4)

Procedure:

-

Dissolve Boc-NH-PEG2-OH in a biphasic mixture of DCM and a saturated aqueous solution of NaHCO3.

-

Add a catalytic amount of TEMPO and NaBr to the vigorously stirred mixture.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add the sodium hypochlorite solution dropwise, maintaining the temperature at 0 °C. The reaction is typically exothermic.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Once the reaction is complete, quench the excess oxidant by adding a saturated aqueous solution of Na2SO3.

-

Separate the organic layer.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude Boc-NH-PEG2-C2-acid.

Quantitative Data

| Parameter | Value |

| Starting Material | tert-butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate |

| Product | 3-[2-(2-([(tert-Butoxy)carbonyl]amino)ethoxy)ethoxy]propanoic acid |

| Typical Yield | 85-95% |

| Purity (crude) | >90% |

Synthesis of this compound (Deprotection)

The final step in the synthesis is the removal of the Boc protecting group from the amine of Boc-NH-PEG2-C2-acid to yield the target molecule. This is achieved under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent.[6][7][8][9]

Experimental Protocol: TFA-mediated Deprotection

Materials:

-

Boc-NH-PEG2-C2-acid

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Toluene (B28343) (for co-evaporation)

-

Diethyl ether (for precipitation)

Procedure:

-

Dissolve the crude Boc-NH-PEG2-C2-acid in DCM.

-

Add an excess of TFA to the solution (typically a 1:1 v/v mixture of DCM:TFA).

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

-

Upon completion, remove the solvent and excess TFA under reduced pressure.

-

To ensure complete removal of TFA, co-evaporate the residue with toluene several times.

-

The resulting product is the TFA salt of this compound. For many applications, this salt can be used directly. If the free amine is required, the residue can be dissolved in a minimal amount of water and the pH carefully adjusted to neutral with a base such as sodium bicarbonate, followed by purification.

Caption: Workflow for the deprotection of Boc-NH-PEG2-C2-acid.

Quantitative Data

| Parameter | Value |

| Starting Material | 3-[2-(2-([(tert-Butoxy)carbonyl]amino)ethoxy)ethoxy]propanoic acid |

| Product | 3-[2-(2-aminoethoxy)ethoxy]propanoic acid |

| Typical Yield | >95% |

| Purity (after work-up) | >95% |

Purification of this compound

Purification of the final product is crucial to remove any unreacted starting materials, by-products from the deprotection step, and residual solvents. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common method for purifying PEGylated compounds.[10][][12]

Experimental Protocol: Preparative RP-HPLC

Instrumentation and Materials:

-

Preparative HPLC system with a UV detector

-

C18 reversed-phase column

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Lyophilizer

Procedure:

-

Dissolve the crude this compound (TFA salt) in a minimal amount of Mobile Phase A.

-

Filter the sample through a 0.22 µm filter.

-

Inject the sample onto the equilibrated C18 column.

-

Elute the product using a gradient of Mobile Phase B. A typical gradient might be 5-95% B over 30 minutes.

-

Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm if an aromatic group is present, though not in this case, so lower wavelengths are necessary).

-

Collect fractions corresponding to the main product peak.

-

Analyze the collected fractions for purity by analytical HPLC.

-

Pool the pure fractions and lyophilize to obtain the final product as a white solid (TFA salt).

Quantitative Data

| Parameter | Value |

| Purity (after HPLC) | >98% |

| Recovery from HPLC | Typically >80% |

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by various analytical techniques.

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the product.[13][14][15]

Expected Mass:

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the final product.

Expected ¹H NMR Chemical Shifts (in D₂O, approximate):

-

-CH₂-COOH: ~2.6 ppm (triplet)

-

-O-CH₂-CH₂-COOH: ~3.8 ppm (triplet)

-

-O-CH₂-CH₂-O-: ~3.7 ppm (multiplet)

-

-NH₂-CH₂-CH₂-O-: ~3.2 ppm (triplet)

-

-O-CH₂-CH₂-NH₂: ~3.7 ppm (multiplet)

Expected ¹³C NMR Chemical Shifts (in D₂O, approximate):

-

-COOH: ~175 ppm

-

-CH₂-COOH: ~35 ppm

-

-O-CH₂-CH₂-COOH: ~68 ppm

-

-O-CH₂-CH₂-O-: ~70 ppm

-

-NH₂-CH₂-CH₂-O-: ~40 ppm

-

-O-CH₂-CH₂-NH₂: ~67 ppm

Application in PROTAC Synthesis

This compound is a valuable linker for the synthesis of PROTACs. The terminal amine can be coupled to the carboxylic acid of a ligand for an E3 ubiquitin ligase (e.g., derivatives of pomalidomide (B1683931) or VHL ligands), while the carboxylic acid end can be coupled to an amine on the target protein ligand.

Caption: General scheme for the use of this compound in PROTAC synthesis.

This guide provides a detailed framework for the synthesis and purification of this compound. Researchers should adapt and optimize these protocols based on their specific laboratory conditions and available equipment. Careful monitoring of each step by appropriate analytical techniques is crucial for a successful outcome.

References

- 1. Jones Oxidation [organic-chemistry.org]

- 2. Jones oxidation - Wikipedia [en.wikipedia.org]

- 3. download.e-bookshelf.de [download.e-bookshelf.de]

- 4. Alcohol Reactivity [www2.chemistry.msu.edu]

- 5. organicchemistrytutor.com [organicchemistrytutor.com]

- 6. benchchem.com [benchchem.com]

- 7. Boc Deprotection - TFA [commonorganicchemistry.com]

- 8. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 9. researchgate.net [researchgate.net]

- 10. escholarship.org [escholarship.org]

- 12. Synthesis and Purification of Homogeneous Lipid-Based Peptide Nanocarriers by Overcoming Phospholipid Ester Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mass spectrometric-based stable isotopic 2-aminobenzoic acid glycan mapping for rapid glycan screening of biotherapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. application.wiley-vch.de [application.wiley-vch.de]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. Polyethylene glycol 2-aminoethyl 2-carboxyethyl ether | C7H15NO4 | CID 14462391 - PubChem [pubchem.ncbi.nlm.nih.gov]

Amino-PEG2-C2-acid as a Bifunctional Linker: An In-depth Technical Guide

This technical guide provides a comprehensive overview of Amino-PEG2-C2-acid, a heterobifunctional linker increasingly utilized in the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the linker's properties, applications, and relevant experimental protocols.

Core Concepts: Introduction to this compound

This compound, systematically named 3-(2-(2-aminoethoxy)ethoxy)propanoic acid, is a versatile tool in bioconjugation chemistry.[1] It features a primary amine group and a terminal carboxylic acid, separated by a short, hydrophilic polyethylene (B3416737) glycol (PEG) spacer.[2][3] This bifunctional nature allows for the sequential and controlled conjugation of two different molecules.[4]

The primary amine serves as a nucleophile, readily reacting with activated esters like N-hydroxysuccinimide (NHS) esters, or with carboxylic acids in the presence of coupling agents.[3] The terminal carboxylic acid can be activated, typically using carbodiimides such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in conjunction with NHS, to form a stable amide bond with a primary amine on a target molecule.[4]

The presence of the short, two-unit PEG chain imparts hydrophilicity to the linker, which can improve the solubility and reduce aggregation of the resulting conjugate, a crucial aspect when working with hydrophobic drug molecules.[5]

Key Physicochemical Properties:

| Property | Value | References |

| Chemical Formula | C7H15NO4 | [1][6] |

| Molecular Weight | 177.20 g/mol | [1][6] |

| CAS Number | 791028-27-8 | [6] |

| Appearance | White to off-white solid | [6] |

| Solubility | Soluble in DMSO and water | [4][6] |

| Storage | Powder: -20°C for up to 3 years. In solvent: -80°C for up to 6 months. | [6] |

| Calculated Spacer Arm Length | Approximately 12.1 Å |

Note: The spacer arm length is an estimation based on standard bond lengths and angles.

Applications in Drug Development

The unique architecture of this compound makes it a valuable component in the construction of complex therapeutic modalities.

Antibody-Drug Conjugates (ADCs)

In ADCs, the linker plays a critical role in connecting a potent cytotoxic drug to a monoclonal antibody (mAb) that targets a specific tumor antigen. This compound can be used to attach the drug to the antibody. The hydrophilic PEG spacer can help to overcome the hydrophobicity of the payload, potentially allowing for a higher drug-to-antibody ratio (DAR) without causing aggregation.[7]

The general mechanism of action for an ADC involves its binding to the target antigen on a cancer cell, internalization, and subsequent release of the cytotoxic payload, leading to cell death. The stability of the linker is crucial to prevent premature drug release in circulation, which can cause systemic toxicity.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase.[8] A PROTAC consists of a ligand that binds to the target protein and another ligand that recruits an E3 ligase, connected by a linker. This compound can serve as this connecting linker. The length and flexibility of the linker are critical for the formation of a stable and productive ternary complex (target protein-PROTAC-E3 ligase), which is a prerequisite for ubiquitination and subsequent proteasomal degradation of the target protein.[9] While longer PEG linkers are often explored, shorter linkers like this compound can be advantageous in optimizing the geometry of this ternary complex.

A prominent target for PROTAC-mediated degradation is BRD4, a member of the BET family of proteins that plays a key role in the transcriptional regulation of oncogenes like c-Myc.[10] By inducing the degradation of BRD4, PROTACs can effectively suppress tumor growth.[11]

Quantitative Data Summary

The length of the PEG linker can influence the efficacy of both ADCs and PROTACs. While comprehensive data for this compound is not always available in direct comparative studies, the following tables summarize general trends observed for short PEG linkers.

Table 1: Impact of PEG Linker Length on ADC Efficacy (Representative Data)

| Linker | In Vitro Cytotoxicity (IC50, nM) | In Vivo Efficacy (Tumor Growth Inhibition) | Plasma Half-life | Reference |

| Short PEG (e.g., PEG2-4) | Lower (more potent) | Moderate to High | Shorter | [12] |

| Long PEG (e.g., PEG8-12) | Higher (less potent) | High | Longer | [7][13] |

Note: IC50 values are highly dependent on the specific antibody, payload, and cell line used. The data presented here reflects general trends.

Table 2: Impact of PEG Linker Length on PROTAC Efficacy (Representative Data for BRD4 Degraders)

| Linker Length (PEG units) | DC50 (nM) | Dmax (%) | Reference |

| 0 | < 0.5 µM | > 90 | [9] |

| 1-2 | > 5 µM | < 50 | [9] |

| 4-5 | < 0.5 µM | > 90 | [9] |

Note: DC50 (concentration for 50% degradation) and Dmax (maximum degradation) are dependent on the specific target, ligands, and cell line. The data for CRBN-recruiting PROTACs shows a non-linear relationship between linker length and degradation efficacy.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Protocol for Antibody Conjugation using this compound

This protocol describes the conjugation of a payload, pre-functionalized with this compound, to an antibody via EDC/NHS chemistry.

Materials:

-

Antibody in amine-free buffer (e.g., PBS, pH 7.4)

-

Payload-linker conjugate (Payload-Amino-PEG2-C2-acid)

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

NHS (N-hydroxysuccinimide)

-

Activation Buffer (e.g., 0.1 M MES, pH 6.0)

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Anhydrous DMSO

-

Size-Exclusion Chromatography (SEC) column for purification

Procedure:

-

Antibody Preparation: If necessary, exchange the antibody into an amine-free buffer using dialysis or a desalting column. Adjust the antibody concentration to 1-10 mg/mL.

-

Activation of Carboxylic Acid: a. Dissolve the Payload-Amino-PEG2-C2-acid in a minimal amount of anhydrous DMSO. b. In a separate tube, dissolve EDC and NHS in Activation Buffer to a final concentration of 100 mM each. c. Add a 10-20 fold molar excess of the EDC/NHS solution to the Payload-linker conjugate solution. d. Incubate for 15-30 minutes at room temperature to activate the carboxylic acid group.

-

Conjugation Reaction: a. Add the activated payload-linker solution to the antibody solution. The final concentration of DMSO should not exceed 10% (v/v). b. Incubate the reaction mixture for 2 hours at room temperature with gentle stirring.

-

Quenching: Add Quenching Buffer to a final concentration of 50 mM to stop the reaction by consuming any unreacted NHS esters. Incubate for 15 minutes at room temperature.

-

Purification: a. Purify the resulting ADC using a pre-equilibrated SEC column to remove excess payload-linker and other small molecules. b. Collect fractions corresponding to the antibody peak.

-

Characterization: a. Determine the protein concentration using a BCA assay or by measuring absorbance at 280 nm. b. Characterize the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry.[14][15]

Protocol for PROTAC Synthesis using this compound

This protocol outlines a general two-step synthesis of a PROTAC where this compound links a target protein ligand and an E3 ligase ligand.

Materials:

-

Target protein ligand with a free amine or carboxylic acid.

-

E3 ligase ligand with a free amine or carboxylic acid.

-

This compound

-

EDC, NHS, or HATU (for amide coupling)

-

Appropriate anhydrous solvents (e.g., DMF, DMSO)

-

Bases (e.g., DIPEA, triethylamine)

-

Reverse-Phase HPLC for purification

-

Mass Spectrometry and NMR for characterization

Procedure:

-

First Amide Coupling: a. If the target protein ligand has a carboxylic acid, activate it with EDC/NHS or HATU in an anhydrous solvent. b. Add the amine group of this compound to the activated ligand and stir at room temperature for 3-24 hours. Monitor the reaction by LC-MS. c. Alternatively, if the target ligand has an amine, activate the carboxylic acid of this compound and react it with the ligand's amine. d. Purify the resulting ligand-linker intermediate by flash chromatography or preparatory HPLC.

-

Second Amide Coupling: a. Take the purified ligand-linker intermediate, which now has a free carboxylic acid or amine at the other end. b. Activate the free carboxylic acid (either on the intermediate or the E3 ligase ligand) using EDC/NHS or HATU. c. Add the corresponding amine-containing molecule (E3 ligase ligand or the intermediate) and stir at room temperature until the reaction is complete as monitored by LC-MS.

-

Purification: Purify the final PROTAC molecule using reverse-phase HPLC.

-

Characterization: Confirm the identity and purity of the synthesized PROTAC using high-resolution mass spectrometry and NMR spectroscopy.

Protocol for Purification of PEGylated Conjugates by Size-Exclusion Chromatography (SEC)

SEC is a common method to purify PEGylated proteins and ADCs from unreacted small molecules.[][17]

Materials:

-

Crude conjugation reaction mixture

-

SEC column with an appropriate molecular weight cutoff

-

HPLC system with a UV detector

-

Mobile phase (e.g., PBS, pH 7.4)

Procedure:

-

System and Column Equilibration: Equilibrate the HPLC system and the SEC column with the mobile phase until a stable baseline is achieved.

-

Sample Preparation: If necessary, concentrate the crude reaction mixture. Filter the sample through a 0.22 µm filter to remove any precipitates.

-

Injection and Separation: Inject the sample onto the SEC column. The larger ADC or protein conjugate will elute first, followed by smaller molecules like the unreacted linker-payload.

-

Fraction Collection: Collect the fractions corresponding to the main protein peak, which represents the purified conjugate.

-

Analysis: Analyze the collected fractions by SDS-PAGE and/or mass spectrometry to confirm the purity of the conjugate.

Protocol for Mass Spectrometry Analysis of ADCs

Mass spectrometry is a powerful tool for characterizing ADCs, including determining the average DAR and the distribution of different drug-loaded species.[14][15][18]

Materials:

-

Purified ADC sample

-

LC-MS system (e.g., Q-TOF or Orbitrap)

-

Denaturing or native mobile phases depending on the ADC and linker chemistry.

Procedure:

-

Sample Preparation: Dilute the purified ADC to an appropriate concentration (e.g., 0.1-1 mg/mL) in a suitable buffer. For some analyses, the ADC may need to be deglycosylated.

-

LC-MS Analysis: a. For ADCs with stable covalent linkages, reverse-phase LC under denaturing conditions can be used to separate the light and heavy chains. b. For ADCs with non-covalent linkages or to analyze the intact ADC, native SEC-MS with a volatile buffer like ammonium (B1175870) acetate (B1210297) is preferred to maintain the native structure.[19]

-

Data Acquisition: Acquire the mass spectra over an appropriate m/z range.

-

Data Analysis: Deconvolute the raw mass spectra to obtain the mass of the intact ADC or its subunits. From the mass data, the number of conjugated drug-linker moieties can be determined, allowing for the calculation of the average DAR and the relative abundance of each DAR species.

Conclusion

This compound is a valuable and versatile bifunctional linker for the construction of sophisticated bioconjugates. Its defined length, hydrophilicity, and dual reactivity provide researchers with a powerful tool for developing next-generation therapeutics like ADCs and PROTACs. Understanding its properties and employing optimized experimental protocols are key to successfully leveraging this linker in drug discovery and development.

References

- 1. medkoo.com [medkoo.com]

- 2. Amino-PEG2-acid, 791028-27-8 | BroadPharm [broadpharm.com]

- 3. Amino-PEG2-Acid - CD Bioparticles [cd-bioparticles.net]

- 4. Amino-PEG2-acid | 791028-27-8 [chemicalbook.com]

- 5. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. benchchem.com [benchchem.com]

- 8. Design, synthesis and biological evaluation of new bifunctional chemical degrader molecules (PROTACs) targeting hypoxia signalling pathway [iris.unime.it]

- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. What are BRD4 degraders and how do they work? [synapse.patsnap.com]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Antibody-Drug Conjugate (ADC) Bioanalysis Strategies Based on LC-MS - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 15. researchgate.net [researchgate.net]

- 17. chromatographyonline.com [chromatographyonline.com]

- 18. Practical approaches for overcoming challenges in heightened characterization of antibody-drug conjugates with new methodologies and ultrahigh-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. waters.com [waters.com]

The Role of Amino-PEG2-C2-acid in Antibody-Drug Conjugates: A Technical Guide

Abstract: Antibody-Drug Conjugates (ADCs) represent a cornerstone of targeted cancer therapy, combining the specificity of monoclonal antibodies with the potency of cytotoxic drugs. The linker, which connects these two components, is a critical determinant of an ADC's safety, stability, and efficacy. This technical guide provides an in-depth examination of Amino-PEG2-C2-acid, a hydrophilic polyethylene (B3416737) glycol (PEG)-based linker, and its role in ADC development. We will explore its structural advantages, impact on physicochemical and pharmacokinetic properties, and provide standardized experimental protocols for its implementation and characterization.

The Architecture of an Antibody-Drug Conjugate

An Antibody-Drug Conjugate is a three-part molecular construct: a monoclonal antibody (mAb) that targets a specific tumor antigen, a highly potent cytotoxic agent (payload), and a chemical linker that joins them.[1] The mAb guides the ADC to cancer cells, minimizing exposure of healthy tissues to the payload.[2] Upon binding to the target cell, the ADC is internalized, and the linker is cleaved, releasing the payload to induce cell death.[3][4] The design of each component is crucial for the overall therapeutic index of the ADC.[5]

The Critical Role of the Linker in ADC Design

The linker is paramount to the success of an ADC, as it must remain stable in systemic circulation to prevent premature payload release, which could cause off-target toxicity.[3][6] However, it must also be efficiently cleaved to release the active drug once inside the target tumor cell.[3] Linkers are broadly classified into two categories:

-

Cleavable Linkers: These are designed to be broken by specific conditions within the tumor microenvironment or inside the cell, such as low pH, high glutathione (B108866) levels, or the presence of specific enzymes like lysosomal proteases.[7] this compound is a cleavable linker.[8][9][10] More than 80% of clinically approved ADCs utilize cleavable linkers.[3]

-

Non-Cleavable Linkers: These linkers remain intact, and the payload is released only after the complete degradation of the antibody backbone within the lysosome.[3] This strategy can increase plasma stability but may limit the "bystander effect," where the released drug kills adjacent antigen-negative tumor cells.[11]

This compound: A Hydrophilic PEG Linker

This compound is a bifunctional, discrete PEG (dPEG®) linker featuring a terminal amine group and a carboxylic acid group, separated by a short, two-unit ethylene (B1197577) glycol chain.[9][12] This structure provides reactive handles for conjugation to both the antibody and the payload. The defining feature of this linker is its polyethylene glycol (PEG) composition, which imparts several crucial advantages to the resulting ADC.

-

Enhanced Solubility and Reduced Aggregation: Many potent cytotoxic payloads are highly hydrophobic.[2] Conjugating them to an antibody can decrease the overall solubility of the ADC, leading to aggregation.[2][13][14] The hydrophilic PEG chain of the linker creates a hydration shell, improving the water solubility of the entire conjugate and mitigating the risk of aggregation.[14][15] This is critical, as aggregation can compromise efficacy and induce an immunogenic response.[14]

-

Improved Pharmacokinetics (PK): PEGylation is a well-established strategy to improve the pharmacokinetic profile of therapeutic molecules.[16] The PEG linker can shield the ADC from premature clearance by the reticuloendothelial system, leading to a longer circulation half-life and increased area under the plasma concentration-time curve (AUC).[13][14][15][17] This prolonged exposure increases the likelihood of the ADC reaching the tumor site.[18]

-

Enabling Higher Drug-to-Antibody Ratios (DAR): The therapeutic potency of an ADC is often linked to its DAR, or the number of payload molecules per antibody. Attempts to increase the DAR using hydrophobic linkers often fail due to aggregation and rapid clearance.[13] Hydrophilic PEG linkers can overcome this limitation, allowing for the creation of stable and effective ADCs with higher drug loading (e.g., DAR 8).[3][14][15]

-

Reduced Immunogenicity: The PEG chain can mask potential epitopes on the linker-payload, reducing the risk of the ADC being recognized by the immune system.[13][15][][20]

Quantitative Impact of PEG Linkers on ADC Properties

The choice of linker architecture and length significantly impacts ADC performance. Experimental data from various studies underscore the benefits of PEGylation.

Table 1: Impact of PEG Chain Length on ADC Pharmacokinetics and Tolerability This table summarizes data from a study that optimized a PEGylated glucuronide-MMAE linker, showing that increasing PEG length improves ADC exposure and clearance.

| Drug-Linker Feature | ADC Clearance (mL/day/kg) | ADC Exposure (AUC in µg*day/mL) | Maximum Tolerated Dose (mg/kg) |

| No PEG | 16.0 | 69 | 3 |

| PEG₂ | 10.0 | 114 | 3 |

| PEG₄ | 4.8 | 239 | 10 |

| PEG₈ | 2.5 | 442 | 30 |

| PEG₁₂ | 2.5 | 451 | 30 |

| PEG₂₄ | 2.4 | 467 | >30 |

| (Data adapted from a study on homogeneous DAR 8 ADCs with a glucuronide-MMAE linker system[17]) |

Table 2: Effect of PEGylation on Affibody-Drug Conjugate Properties This table shows how PEGylation dramatically increased the half-life and maximum tolerated dose of a smaller, affibody-based conjugate, while also modulating its in vitro cytotoxicity.

| Conjugate | PEG Size | Half-life Extension (fold) | In Vitro Cytotoxicity Reduction (fold) | Maximum Tolerated Dose (mg/kg) |

| HM | None | 1.0 | 1.0 | 5.0 |

| HP4KM | 4 kDa | 2.5 | 4.5 | 10.0 |

| HP10KM | 10 kDa | 11.2 | 22.0 | 20.0 |

| (Data adapted from a study on affibody-MMAE conjugates[21]) |

Experimental Protocols for ADC Development and Characterization

The development of a robust and effective ADC requires a systematic workflow encompassing synthesis, purification, and comprehensive characterization to ensure stability, homogeneity, and potency.[22]

Protocol 5.1: ADC Synthesis and Conjugation (Conceptual) This protocol describes a general method for conjugating a payload to an antibody via this compound, typically targeting lysine (B10760008) residues.

-

Activation of Payload: React the cytotoxic payload (containing a carboxylic acid) with an activating agent (e.g., HATU) to form an active ester.

-

Linker Attachment to Payload: React the activated payload with the amine group of this compound to form a stable amide bond, yielding a Payload-PEG2-Acid intermediate.

-

Activation of Linker-Payload: Activate the terminal carboxylic acid on the Payload-PEG2-Acid intermediate using EDC and Sulfo-NHS to create an NHS ester.

-

Conjugation to Antibody: Add the activated Linker-Payload to the monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4-8.0). The NHS ester will react with the primary amines of solvent-accessible lysine residues on the antibody surface.

-

Quenching and Purification: Quench any unreacted NHS esters with a suitable reagent (e.g., Tris or glycine). Purify the resulting ADC from unconjugated linker-payload and antibody using Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF).

Protocol 5.2: Characterization of ADC Hydrophobicity and DAR by HIC Hydrophobic Interaction Chromatography (HIC) separates species based on their surface hydrophobicity. It is a primary method for determining the drug load distribution and average DAR of an ADC.[2]

-

Column: Use a HIC column (e.g., Butyl or Phenyl).

-

Mobile Phase A: High salt buffer (e.g., 20 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 7.0).

-

Mobile Phase B: Low salt buffer (e.g., 20 mM sodium phosphate, pH 7.0).

-

Procedure: Inject the ADC sample onto the column equilibrated with Mobile Phase A. Elute with a decreasing salt gradient (increasing percentage of Mobile Phase B).

-

Analysis: The unconjugated antibody will elute first, followed by species with increasing DAR (DAR2, DAR4, etc.), as each conjugated hydrophobic payload increases the molecule's retention time. The weighted average of the peak areas is used to calculate the average DAR.

Protocol 5.3: Assessment of ADC Aggregation by SEC Size Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic radius and is the gold standard for quantifying high molecular weight species (aggregates) and fragments.[17][22]

-

Column: Use an appropriate SEC column for proteins (e.g., silica-based with hydrophilic coating).

-

Mobile Phase: Isocratic elution with a physiological buffer (e.g., PBS, pH 7.4).

-

Procedure: Inject the ADC sample and monitor the eluate via UV absorbance (typically at 280 nm).

-

Analysis: The primary peak corresponds to the monomeric ADC. Peaks eluting earlier represent aggregates (dimers, multimers), while peaks eluting later represent fragments. The percentage of monomer is a key quality attribute indicating stability.

Mechanism of Action: From Circulation to Cell Death

The therapeutic effect of an ADC is realized through a multi-step process that relies on the precise function of each of its components.

-

Circulation and Targeting: The ADC circulates systemically. The PEG linker helps ensure its stability and longevity in the bloodstream.[15][]

-

Binding: The mAb component recognizes and binds to a specific antigen on the surface of a cancer cell.[3]

-

Internalization: After binding, the cell internalizes the ADC-antigen complex, typically through receptor-mediated endocytosis, enclosing it within an endosome.[4]

-

Lysosomal Trafficking: The endosome traffics the ADC to a lysosome, an organelle containing various degradative enzymes and a low pH environment.[7]

-

Payload Release: Inside the lysosome, the cleavable linker is broken by the acidic conditions or specific proteases (e.g., cathepsins), releasing the cytotoxic payload.[4][7]

-

Induction of Apoptosis: The freed payload then acts on its intracellular target (e.g., microtubules or DNA), disrupting critical cellular processes and triggering apoptosis (programmed cell death).[1]

Conclusion

This compound and similar hydrophilic PEG linkers are not merely spacers but are enabling technologies in the field of antibody-drug conjugates. By improving solubility, stability, and pharmacokinetic properties, they allow for the development of more potent and tolerable ADCs.[14][16] The ability to achieve higher drug-to-antibody ratios without inducing aggregation is a particularly significant advantage that pushes the boundaries of ADC efficacy.[15] As ADC design continues to evolve, the rational selection and optimization of linkers, informed by quantitative analysis and robust characterization, will remain a cornerstone of developing next-generation cancer therapeutics.

References

- 1. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 2. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

- 4. Antibody–Drug Conjugates: Pharmacokinetic/Pharmacodynamic Modeling, Preclinical Characterization, Clinical Studies, and Lessons Learned - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Exploring Experimental and In Silico Approaches for Antibody–Drug Conjugates in Oncology Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Preclinical Pharmacokinetic Considerations for the Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Amino-PEG2-acid | 791028-27-8 [chemicalbook.com]

- 10. This compound - HY-W040168 Hycultec GmbH [hycultec.de]

- 11. mdpi.com [mdpi.com]

- 12. 3-[2-(2-Aminoethoxy)ethoxy]-propanoic acid , 98% , 791028-27-8 - CookeChem [cookechem.com]

- 13. adcreview.com [adcreview.com]

- 14. benchchem.com [benchchem.com]

- 15. labinsights.nl [labinsights.nl]

- 16. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. aacrjournals.org [aacrjournals.org]

- 18. purepeg.com [purepeg.com]

- 20. What are PEG Linkers? - Creative Biolabs [creative-biolabs.com]

- 21. mdpi.com [mdpi.com]

- 22. Physical and Chemical Stability Analysis of ADCs - Creative Proteomics [creative-proteomics.com]

An In-Depth Technical Guide to Amino-PEG2-C2-acid as a PROTAC Linker

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of Amino-PEG2-C2-acid, a bifunctional linker integral to the design and synthesis of Proteolysis Targeting Chimeras (PROTACs).

Introduction to PROTACs and the Role of Linkers

Proteolysis Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to commandeer the cell's natural protein disposal machinery—the ubiquitin-proteasome system—to selectively eliminate proteins of interest (POIs). A PROTAC molecule is comprised of three key components: a ligand that binds to the target protein, a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties. The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's overall physicochemical properties, such as solubility and cell permeability.

Among the various classes of linkers, those based on polyethylene (B3416737) glycol (PEG) are widely employed due to their hydrophilicity, which can enhance the aqueous solubility and cell permeability of the resulting PROTAC molecule. This compound, a short-chain PEG derivative, offers a precise and versatile tool for constructing effective PROTACs.

Core Properties of this compound

This compound is a bifunctional linker featuring a terminal primary amine and a carboxylic acid, separated by a two-unit polyethylene glycol chain. This structure allows for directional and controlled conjugation to the protein of interest and E3 ligase ligands.

Physicochemical and Reactive Properties

The key properties of this compound are summarized in the table below, providing essential data for its application in PROTAC synthesis.

| Property | Value | References | | :--- | :--- | | Chemical Name | 3-[2-(2-Aminoethoxy)ethoxy]propanoic acid | | | Molecular Formula | C7H15NO4 | | | Molecular Weight | 177.20 g/mol | | | CAS Number | 791028-27-8 | | | Appearance | White to off-white solid | | | Solubility | Soluble in DMSO (e.g., 2 mg/mL with warming) | | | Storage Conditions | Powder: -20°C for 3 years; In solvent: -80°C for 6 months | | | Reactive Groups | Primary Amine (-NH2), Carboxylic Acid (-COOH) | | | Amine Reactivity | Reacts with carboxylic acids, activated NHS esters, etc. to form amide bonds. | | | Carboxylic Acid Reactivity | Reacts with primary amines in the presence of coupling agents (e.g., HATU, EDC) to form amide bonds. | |

The Role of Short-Chain PEG Linkers in PROTAC Performance

The length and composition of the linker are critical parameters in PROTAC design, directly impacting the efficacy of target protein degradation. While specific quantitative data for PROTACs employing the this compound linker are not extensively available in published literature, data from PROTACs with similar short-chain PEG linkers provide valuable insights into their performance characteristics. The following table presents representative data for PROTACs with short PEG linkers, illustrating the impact of linker length on degradation efficiency.

| PROTAC | Target Protein | E3 Ligase | Linker Description | DC50 (nM) | Dmax (%) | Cell Line |

| Arg-PEG1-Dasa | BCR-ABL | UBR E3 Ligases | Single PEG unit with an amino acid | 0.85 | ~99 | K562 |

| Representative BTK Degrader | BTK | Cereblon | Short PEG/alkyl chain | 1-40 | >90 | Ramos |

| MZ1 | BRD4 | VHL | 2-unit PEG chain | ~25 | >90 | HeLa |

| Representative ER Degrader | Estrogen Receptor | VHL | Optimized PEG chain (16 atoms) | <1 | >95 | MCF-7 |

Note: The data presented are for PROTACs with linkers of similar length and composition to this compound and are intended to be representative. The optimal linker is target- and ligand-dependent and must be determined empirically.

Experimental Protocols

General Synthesis of a PROTAC using this compound

This protocol describes a general two-step method for synthesizing a PROTAC using this compound, where one ligand has a free amine and the other has a free carboxylic acid. The order of addition can be reversed depending on the functional groups available on the ligands.

Materials:

-

Protein of Interest (POI) ligand with a free amine.

-

E3 Ligase ligand with a free carboxylic acid.

-

This compound.

-

Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

-

Base: DIPEA (N,N-Diisopropylethylamine).

-

Anhydrous solvents: DMF (Dimethylformamide), DCM (Dichloromethane).

-

Purification supplies: Preparative HPLC.

Procedure:

-

Step 1: Coupling of E3 Ligase Ligand to this compound

-

Dissolve the E3 ligase ligand (1 equivalent) and HATU (1.1 equivalents) in anhydrous DMF.

-

Add DIPEA (2 equivalents) to the mixture and stir for 5 minutes at room temperature.

-

Add a solution of this compound (1.2 equivalents) in DMF to the reaction mixture.

-

Stir the reaction at room temperature for 2-4 hours, monitoring progress by LC-MS.

-

Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting E3 ligase-linker intermediate by flash chromatography or preparative HPLC.

-

-

Step 2: Coupling of POI Ligand to the E3 Ligase-Linker Intermediate

-

Dissolve the purified E3 ligase-linker intermediate (1 equivalent) and the POI ligand with a free amine (1.2 equivalents) in anhydrous DMF.

-

Add HATU (1.1 equivalents) and DIPEA (2 equivalents) to the mixture.

-

Stir the reaction at room temperature for 4-6 hours, or until completion as monitored by LC-MS.

-

Work up the reaction as described in Step 1.

-

Purify the final PROTAC molecule by preparative HPLC to obtain the high-purity product.

-

Western Blot for Protein Degradation Assessment

Objective: To quantify the reduction in the levels of the target protein following PROTAC treatment.

Materials:

-

Relevant cell line expressing the protein of interest.

-

Synthesized PROTAC.

-

DMSO (vehicle control).

-

RIPA lysis buffer with protease and phosphatase inhibitors.

-

BCA Protein Assay Kit.

-

Primary antibody against the protein of interest.

-

Primary antibody against a loading control (e.g., GAPDH, β-actin).

-

HRP-conjugated secondary antibody.

-

ECL substrate and chemiluminescence imaging system.

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) and a DMSO control for a predetermined time (e.g., 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blot:

-

Load equal amounts of protein from each sample onto an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane and probe with the primary antibody for the target protein and the loading control.

-

Incubate with the appropriate HRP-conjugated secondary antibody.

-

Visualize the protein bands using an ECL substrate and quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control.

-

Co-Immunoprecipitation for Ternary Complex Formation

Objective: To provide evidence of the PROTAC-induced formation of the POI-PROTAC-E3 ligase ternary complex.

Materials:

-

Cell line expressing the POI and the E3 ligase.

-

Synthesized PROTAC.

-

MG132 (proteasome inhibitor).

-

Non-denaturing lysis buffer.

-

Antibody against the E3 ligase (for immunoprecipitation).

-

Protein A/G agarose (B213101) beads.

-

Primary antibodies against the POI and the E3 ligase (for Western blotting).

Procedure:

-

Cell Treatment: Culture cells to 70-80% confluency. Pre-treat with MG132 (e.g., 10 µM) for 2 hours to prevent degradation of the target protein. Treat with the PROTAC or DMSO for 4-6 hours.

-

Cell Lysis: Lyse the cells in a non-denaturing buffer to preserve protein-protein interactions.

-

Immunoprecipitation:

-

Pre-clear the cell lysates with Protein A/G beads.

-

Incubate the pre-cleared lysates with an antibody against the E3 ligase overnight at 4°C.

-

Add Protein A/G beads to capture the antibody-protein complexes.

-

-

Washing and Elution: Wash the beads multiple times to remove non-specific binders. Elute the protein complexes from the beads.

-

Western Blot Analysis: Analyze the eluted samples by Western blot, probing for the presence of the protein of interest. The detection of the POI in the E3 ligase immunoprecipitate from PROTAC-treated cells indicates the formation of the ternary complex.

Visualizations

The following diagrams illustrate key concepts related to PROTACs utilizing the this compound linker.

Conclusion

This compound serves as a valuable and versatile linker in the construction of PROTACs. Its defined length, hydrophilic nature, and bifunctional reactivity provide a solid foundation for the rational design of potent and selective protein degraders. While the optimal linker for any given PROTAC must be determined through empirical testing, the principles and protocols outlined in this guide offer a robust framework for researchers and drug developers to effectively utilize this compound in their pursuit of novel therapeutics based on targeted protein degradation.

An In-depth Technical Guide to the Hydrophilic Properties of the Amino-PEG2-C2-acid Spacer

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Amino-PEG2-C2-acid spacer is a heterobifunctional linker widely utilized in the fields of bioconjugation and drug development. Its structure, featuring a short polyethylene (B3416737) glycol (PEG) chain, imparts crucial hydrophilic properties to the molecules it connects. This guide provides a comprehensive overview of the hydrophilic nature of this spacer, its chemical properties, and its applications, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).